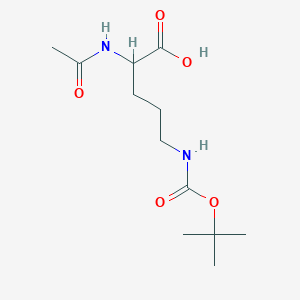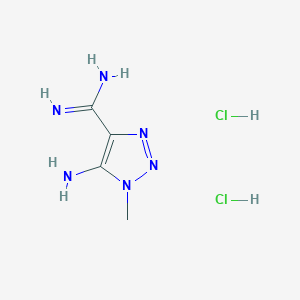
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of carbodiimides and diazo compounds, which undergo a cascade nucleophilic addition/cyclization process under mild conditions . Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with formic anhydride to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step reactions, starting from readily available raw materials. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property makes it useful in applications such as fuel cells and other energy-related technologies.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A tautomeric form of triazole that promotes proton conduction in polymer electrolyte membranes.
3-Amino-1,2,4-triazole: Another triazole derivative with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor in the synthesis of nucleoside analogues.
Uniqueness
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is unique due to its specific structure and the presence of both amino and carboximidamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H10Cl2N6 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-amino-1-methyltriazole-4-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C4H8N6.2ClH/c1-10-4(7)2(3(5)6)8-9-10;;/h7H2,1H3,(H3,5,6);2*1H |
InChI Key |
QRAXBEXTKRIQEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)


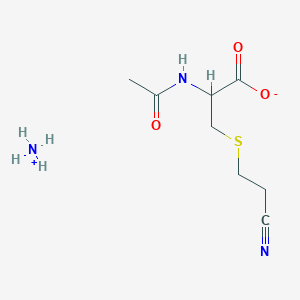
![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)

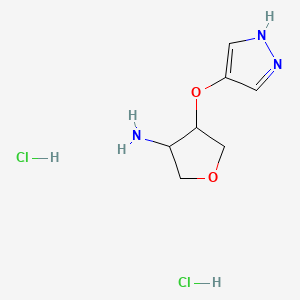
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
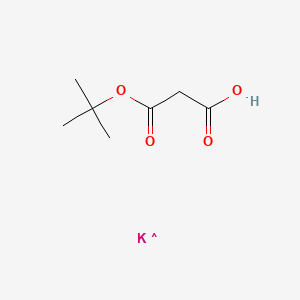
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)


![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
